molecular formula C20H25N B3029540 2,7-Di-tert-butyl-9H-carbazole CAS No. 69386-35-2

2,7-Di-tert-butyl-9H-carbazole

Cat. No. B3029540
CAS RN: 69386-35-2
M. Wt: 279.4 g/mol
InChI Key: YAWXNJICXSLGGQ-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9H-carbazole is a carbazole-based material . The 2,7-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .


Synthesis Analysis

The synthesis of 2,7-Di-tert-butyl-9H-carbazole involves several steps . One method involves utilizing 2,7-Dimethoxy-9H-carbazole, 3,6-dimethoxy-9H-carbazole, and 3,6-ditert-butyl-9H-carbazole as starting materials . Another method involves the preparation of mononuclear platinum (II) complexes, where 2,7-Di-tert-butyl-9H-carbazole (TBPCH2) is used as the primary ligand .


Molecular Structure Analysis

The molecular formula of 2,7-Di-tert-butyl-9H-carbazole is C20H25N . The molecular weight is 279.4 g/mol . The structure includes a carbazole ring with two tert-butyl groups attached at the 2 and 7 positions .


Chemical Reactions Analysis

2,7-Di-tert-butyl-9H-carbazole can be used in combination with other carbazole derivatives to form novel electroluminescent materials . It can also be used in the synthesis of platinum (II) complexes .


Physical And Chemical Properties Analysis

2,7-Di-tert-butyl-9H-carbazole has a molecular weight of 279.4 g/mol . It has a high logP value of 6.7, indicating its lipophilic nature . The compound has one hydrogen bond donor and no hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 15.8 Ų .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,7-Di-tert-butyl-9H-carbazole derivatives have been extensively studied for their application in OLEDs. A notable example is the use of these derivatives in the creation of mixed-valence radical cations, which have shown potential in enhancing the hole-transporting properties of OLEDs (Kaafarani et al., 2016). Another study focused on thermally activated delayed fluorescence molecules based on a multi-carbazole encapsulation strategy, indicating their effectiveness in solution-processed OLEDs (Huang et al., 2018).

Photovoltaic Applications

Compounds containing 2,7-Di-tert-butyl-9H-carbazole have shown potential in the field of dye-sensitized solar cells (DSSCs). A study demonstrated that organic dyes containing this compound as a donor and π-linker exhibited promising optical and electrochemical properties, enhancing the performance of DSSCs (Venkateswararao et al., 2014).

Luminescent Properties and Sensing Applications

Iridium(III) complexes with dendritic carbazole ligands have been synthesized, showing aggregation-induced phosphorescent emission (AIPE) and potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012). In a similar vein, carbazole-dendronized molecules have been studied for their thermally activated delayed fluorescence and aggregation-enhanced emission, applicable in organic light-emitting diodes (Grybauskaitė-Kaminskienė et al., 2018).

Electrochemical Energy Storage

Poly(3,6-dithienylcarbazole) derivatives with substitutions of 2,7-Di-tert-butyl-9H-carbazole have been designed as redox-active materials for use in high-performance electrochemical energy storage, particularly in flexible solid-state pseudocapacitors (Yigit & Güllü, 2017).

Safety And Hazards

2,7-Di-tert-butyl-9H-carbazole is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

2,7-Di-tert-butyl-9H-carbazole has potential applications in the development of electroluminescent materials . It can also be used in the synthesis of platinum (II) complexes . Future research may focus on exploring these applications further .

properties

IUPAC Name

2,7-ditert-butyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)21-17(15)11-13/h7-12,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWXNJICXSLGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278087
Record name 2,7-Bis(1,1-dimethylethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-9H-carbazole

CAS RN

69386-35-2
Record name 2,7-Bis(1,1-dimethylethyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69386-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Bis(1,1-dimethylethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Hensel, D Trpcevski, C Lind… - … A European Journal, 2013 - Wiley Online Library
In this paper we describe a new class of antiaromatic planar cyclooctatetraenes: the diazadioxa[8]circulenes. The synthesis was achieved by means of a new acid‐mediated oxidative …
A Pazhouhan Fekri - 2020 - jyx.jyu.fi
Otherwise unstable antiaromatic compounds can be studied when they are integrated into a bigger π-conjugated system. Cyclooctatetraene (COT) compounds are easy to synthesize …
Number of citations: 0 jyx.jyu.fi

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